Hexyl propionate
Description
Historical Context and Early Scientific Investigations of Hexyl Propionate (B1217596)
Early scientific investigations into hexyl propionate are largely intertwined with its identification as a volatile component contributing to the aroma profiles of various fruits and natural products. While extensive historical records detailing its initial isolation or synthesis are limited, its presence in common fruits like apples and muskmelon suggests an early recognition of its sensory attributes fishersci.nofishersci.cafishersci.at. Research into such volatile organic compounds has historically aimed at understanding the chemical basis of natural flavors and fragrances. Due to its specific characteristics, this compound has been noted in the scientific literature, though the volume of dedicated research articles on this specific compound is relatively modest fishersci.no.
Contemporary Relevance of this compound in Interdisciplinary Scientific Domains
In contemporary science, this compound holds relevance across several interdisciplinary domains:
Flavor and Fragrance Industry : It is widely utilized as a flavoring agent and fragrance ingredient due to its characteristic fruity, green, melon, pear, musty, and sometimes even "rotting fruit" notes fishersci.nofishersci.cafishersci.at. It is incorporated into flavor compositions, particularly for imitation cocoa, chocolate, and various fruit flavors fishersci.ca. Its pleasant aroma also makes it an ingredient in perfumes and cosmetics nih.gov.
Biochemical Research : this compound has been detected in a variety of natural sources, including apples (Malus pumila), Asian pears (Pyrus pyrifolia), sweet cherries (Prunus avium), hops, apricots, melons, Gruyere cheese, passion fruit, plums, spineless monkey orange, and German chamomile oil fishersci.nofishersci.cafishersci.at. Its presence in these matrices makes it a subject of biochemical research aimed at understanding its role and impact on fruit biochemistry, which can inform agricultural practices and food production wikipedia.org.
Chemical Synthesis and Analytical Chemistry : As an ester, this compound can be synthesized through the esterification of n-hexanol with propionic acid fishersci.cafishersci.at. It also finds application as a reagent in organic synthesis processes and is utilized in analytical techniques such as gas chromatography for compound identification and quantification wikipedia.org.
Classification and Nomenclature of this compound within Organic Chemistry
This compound is systematically classified within the broader category of organic compounds known as carboxylic acid esters. These are derivatives of carboxylic acids where the carbonyl carbon atom is linked to an alkyl or aryl moiety via an oxygen atom, forming an ester group fishersci.nonih.gov.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is hexyl propanoate fishersci.nonih.govthegoodscentscompany.comuni.lu. This name clearly indicates its derivation from hexan-1-ol (the hexyl part) and propanoic acid (the propanoate part).
Common names and synonyms for this compound include:
this compound fishersci.nofishersci.canih.govepa.goveasychem.org
Propanoic acid, hexyl ester nih.goveasychem.orgthegoodscentscompany.com
1-Hexyl propionate nih.gov
1-Hexyl propanoate nih.gov
Propionic acid, hexyl ester nih.goveasychem.orgthegoodscentscompany.com
n-Hexyl propionate nih.goveasychem.orgthegoodscentscompany.com
n-Hexyl n-propionate nih.govepa.goveasychem.org
FEMA 2576 fishersci.cafishersci.atnih.govthegoodscentscompany.com
This compound, specifically referring to n-hexyl propanoate, is an achiral molecule, meaning it does not possess any stereocenters and therefore exhibits no optical activity or stereoisomerism. Its structure is derived from a straight-chain alcohol (1-hexanol) and a simple carboxylic acid (propanoic acid).
However, structural isomers of this compound can exist if the hexyl group is branched. For instance, "i-hexyl propionate" (also known as 4-methylpentyl propanoate) is a structural isomer where the hexyl chain is branched. Other potential structural isomers would arise from different positions of branching on the hexyl chain (e.g., 2-hexyl propionate, 3-hexyl propionate, or propionates of other hexanol isomers like 2-hexanol (B165339) or 3-hexanol).
This compound belongs to a broad class of propanoate esters, which are compounds formed from propanoic acid and various alcohols. These related esters share the common propanoate (or propionate) functional group, differing in the alkyl chain derived from the alcohol component. Examples of such related esters include:
Methyl propionate : Formed from methanol (B129727) and propanoic acid nih.gov.
Ethyl propionate : Formed from ethanol (B145695) and propanoic acid.
Propyl propionate : Formed from propan-1-ol and propanoic acid fishersci.nofishersci.ca.
Butyl propionate : Formed from butan-1-ol and propanoic acid.
Pentyl propionate (Amyl propionate) : Formed from pentan-1-ol and propanoic acid.
Isoamyl propionate (3-methylbutyl propanoate) : An isomer of pentyl propionate, formed from isoamyl alcohol.
2-Pentyl propionate (pentan-2-yl propanoate) : Another isomer of pentyl propionate.
These compounds are all characterized by the ester linkage (R-COO-R') where the R-COO- part is derived from propanoic acid. Their physical and sensory properties, such as boiling points and aroma profiles, vary depending on the length and branching of the alcohol-derived alkyl chain.
Role of this compound as a Secondary Metabolite
This compound is recognized as a secondary metabolite fishersci.no. Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play crucial ecological roles, such as defense mechanisms against predators or pathogens, or as signaling molecules in interactions with other organisms fishersci.no.
This compound's presence in various fruits, including apples, Asian pears, sweet cherries, and muskmelon, highlights its function in the natural world fishersci.nofishersci.cafishersci.at. Its fruity and green aroma suggests a role in attracting pollinators or seed dispersers, or potentially in deterring pests fishersci.no. The detection of this compound in these foods could also make it a potential biomarker for their consumption fishersci.no.
Detailed Research Findings
This compound is a colorless to almost colorless clear liquid with a characteristic odor described as pear, green, fruity, musty, rotting, or fruit-like fishersci.cafishersci.at. Its taste is often described as sweet, metallic-fruity fishersci.cafishersci.at. The compound has a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol thegoodscentscompany.com. It is slightly soluble in water, with a solubility of 63.1 mg/L at 20°C fishersci.cafishersci.at.
A summary of key physical properties is presented in the table below:
| Property | Value |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol thegoodscentscompany.com |
| Melting Point | -57.5 °C fishersci.cafishersci.at |
| Boiling Point | 73-74 °C at 10 mmHg fishersci.cafishersci.at |
| Density | 0.871 g/mL at 25 °C fishersci.cafishersci.at |
| Refractive Index (n²⁰/D) | 1.413 fishersci.cafishersci.at |
| Flash Point | 149 °F fishersci.cafishersci.at |
| Water Solubility | 63.1 mg/L at 20 °C fishersci.cafishersci.at |
| LogP (at 35°C) | 3.9 fishersci.cafishersci.at |
| Odor Description | Pear, green, fruity, musty, rotting fruit fishersci.cafishersci.at |
| Taste Description | Sweet, metallic-fruity fishersci.cafishersci.at |
| Aroma Threshold (Detection) | 8 ppb fishersci.at |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-8-11-9(10)4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKKOFHHJFGZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047582 | |
| Record name | Hexyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with an earthy, acrid odour | |
| Record name | Hexyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hexyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/240/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
73.00 to 74.00 °C. @ 10.00 mm Hg | |
| Record name | Hexyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, soluble in alcohol, propylene glycol; insoluble in water | |
| Record name | Hexyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hexyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/240/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.874 | |
| Record name | Hexyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/240/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2445-76-3 | |
| Record name | Hexyl propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Hexyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.723 | |
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| Record name | HEXYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R2W3UA8JV | |
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| Record name | Hexyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-57.5 °C | |
| Record name | Hexyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for Hexyl Propionate
Esterification Reactions for Hexyl Propionate (B1217596) Production
Esterification, the foundational reaction for producing hexyl propionate, can be approached through direct reaction, transesterification, or biocatalytic methods. Each pathway offers distinct advantages regarding precursor availability, reaction conditions, and product purity.
The most conventional method for synthesizing this compound is the direct Fischer esterification of propanoic acid with 1-hexanol. This reversible reaction necessitates the use of a catalyst and typically requires the removal of water to drive the equilibrium toward the product side.
Mineral acids, particularly sulfuric acid (H₂SO₄), are commonly employed as homogeneous catalysts due to their high acid strength and dehydrating capabilities. ceon.rs Research into the esterification of propanoic acid has shown that reaction parameters significantly influence the rate and yield. Key factors include the molar ratio of reactants and the catalyst concentration. ceon.rsresearchgate.net Increasing the alcohol-to-acid molar ratio can enhance the ester yield. researchgate.net Similarly, adjusting the catalyst concentration can accelerate the reaction, although an excessive amount of a strong acid catalyst like H₂SO₄ can lead to side reactions such as the dehydration of the alcohol. ceon.rs To overcome the equilibrium limitations, techniques like using molecular sieves in a Soxhlet extractor to continuously remove the water byproduct have been effectively demonstrated for similar esters, pushing the reaction toward completion and achieving higher yields. youtube.com
Table 1: Effect of Catalyst Concentration on Propanoic Acid Conversion Reaction of Propanoic Acid with 1-Propanol using H₂SO₄ catalyst at 45°C.
Data adapted from a study on esterification of propanoic acid. researchgate.net
| Molar Ratio (Acid:Alcohol:Catalyst) | Conversion after 30 min (%) | Conversion after 210 min (%) |
| 1:10:0.06 | 28.5 | 78.5 |
| 1:10:0.11 | 48.2 | 80.0 |
| 1:10:0.15 | 55.8 | 80.2 |
| 1:10:0.20 | 60.4 | 80.2 |
Transesterification offers an alternative pathway to this compound by reacting an existing ester with 1-hexanol. This method can be advantageous when the starting ester is readily available or when direct esterification proves challenging. The reaction involves the exchange of the alcohol moiety of a precursor ester with 1-hexanol, typically catalyzed by an acid, base, or enzyme.
One researched approach for a similar compound, hexyl acetate (B1210297), involved the transesterification of hexanol with triacetin, catalyzed by an immobilized lipase (B570770). nih.gov In another relevant study, palm oil methyl esters were transesterified with 2-ethylhexanol. This reaction was found to be reversible, and its kinetics were studied under vacuum to remove the methanol (B129727) byproduct, driving the reaction to completion in under 10 minutes at temperatures between 70-110°C. researchgate.net A notable study on the synthesis of castor oil hexyl esters via enzymatic transesterification with hexanol achieved a maximum yield of 88.3% within 5 hours, demonstrating the viability of this route for producing hexyl esters.
Biocatalytic synthesis using enzymes, particularly lipases, has emerged as a sustainable and highly selective alternative to conventional chemical methods. mdpi.com These reactions are conducted under mild conditions, which reduces energy consumption and the formation of undesirable byproducts. mdpi.com Lipases can be used in their free form or immobilized on a solid support, which facilitates their recovery and reuse.
The enzymatic synthesis of hexyl esters has been successfully demonstrated. In a study on the transesterification of castor oil with hexanol using immobilized lipase (Lipozyme TL IM), reaction conditions were optimized to achieve high yields. A maximum yield of 88.3% was obtained at 60°C with a 1:3 molar ratio of oil to hexanol and a 10% (by weight of oil) enzyme loading. Another study focused on synthesizing hexyl butyrate (B1204436) using Candida rugosa lipase immobilized on a resin support. High conversions were achieved, with optimal conditions being a temperature of 59.5°C, a 1:2 acid-to-alcohol molar ratio, and a 15.8% biocatalyst concentration, resulting in a 94.5% conversion in 180 minutes. nih.gov The reusability of immobilized enzymes is a key advantage, with some systems retaining significant activity over multiple reaction cycles. nih.gov
Table 2: Optimization of Enzymatic Synthesis for Hexyl Esters Data adapted from a study on the synthesis of castor oil hexyl esters.
| Parameter | Conditions | Yield (%) |
| Molar Ratio (Oil:Hexanol) | 1:3 | 88.3 |
| 1:6 | 74.6 | |
| 1:9 | 68.3 | |
| Enzyme Loading (% wt. of oil) | 5% | 71.0 |
| 10% | 88.3 | |
| 15% | 91.3 | |
| Temperature | 40°C | 66.2 |
| 50°C | 79.1 | |
| 60°C | 88.3 |
Novel Catalytic Systems in this compound Synthesis
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages, including ease of separation from the product mixture, potential for regeneration and reuse, high selectivity, and reduced corrosion and environmental impact. ceon.rsmdpi.commdpi.com
A variety of solid acid catalysts have been investigated for esterification reactions. Ion-exchange resins like Amberlyst and Dowex, as well as fibrous polymer-supported sulphonic acid catalysts such as Smopex-101, have proven effective for the esterification of propanoic acid. ceon.rsresearchgate.net In a study using the Smopex-101 catalyst, the esterification kinetics of propanoic acid with different alcohols were modeled, revealing activation energies that suggest a dependency on the alcohol structure. researchgate.net While catalysts like Amberlyst 15 are effective, their thermal stability can be a limitation, with degradation occurring at temperatures above 120°C. mdpi.com Other materials like zeolites have also been tested, but their small pore sizes can present diffusion limitations for larger molecules like hexanol. mdpi.com
Homogeneous catalysts are soluble in the reaction medium, which allows for excellent contact with reactants and generally leads to higher reaction rates compared to heterogeneous systems. ceon.rsmdpi.com The most common homogeneous catalysts for esterification are strong mineral acids like sulfuric acid and p-toluenesulfonic acid. mdpi.com
Studies on the esterification of propanoic acid using sulfuric acid have demonstrated that catalyst concentration directly influences the reaction rate, with higher concentrations leading to faster initial conversion. ceon.rs However, the primary drawback of homogeneous catalysis is the difficulty of separating the catalyst from the product, which complicates purification and prevents catalyst recycling. mdpi.commdpi.com This can lead to product contamination and the generation of corrosive and environmentally harmful waste streams. mdpi.com More advanced homogeneous systems include organometallic complexes. For instance, palladium complexes with specific phosphine (B1218219) ligands have shown high activity and selectivity for the production of methyl propanoate via the methoxycarbonylation of ethene, representing an alternative, highly atom-economical route to propanoate esters. researchgate.net
Green Chemistry Principles in Catalyst Design for this compound
The application of green chemistry principles to the synthesis of this compound primarily focuses on the development of environmentally benign and efficient catalysts. The goal is to move away from traditional homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste. nih.govmdpi.com Key strategies in green catalyst design include the use of heterogeneous solid acids and enzymatic catalysts.
Heterogeneous Solid Acid Catalysts: These catalysts offer significant advantages as they are non-corrosive, easily separable from the reaction mixture, and often reusable, contributing to more sustainable processes. nih.gov For esterification reactions similar to this compound synthesis, several types of heterogeneous catalysts have been investigated:
Ion Exchange Resins: Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst-15, are effective for the esterification of free fatty acids. mdpi.com They exhibit high catalytic activity under moderate temperature conditions. mdpi.com For reactions requiring higher temperatures, more thermally stable resins like Amberlyst-70 are preferred. mdpi.com
Zeolites and Metal Oxides: These materials can also serve as solid acid catalysts. Their catalytic activity is influenced by their structure and surface properties. nih.gov
Mesoporous Materials: Materials like sulfonated metal-organic frameworks (MOFs) offer high surface areas and accessible active sites, promoting efficient substrate interaction even for bulkier molecules. mdpi.com
Enzymatic Catalysts: Lipases are enzymes that can catalyze ester synthesis in non-aqueous environments. mdpi.com The use of immobilized lipases is a particularly promising green alternative. mdpi.com This approach offers several benefits:
Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption.
High Selectivity: Enzymes can be highly selective, minimizing the formation of byproducts.
Reusability: Immobilizing the enzyme on a solid support allows for easy recovery and reuse, improving process economics. mdpi.com
The table below provides a comparative overview of different green catalyst systems for esterification.
| Catalyst Type | Examples | Key Advantages | Operational Considerations |
|---|---|---|---|
| Heterogeneous Solid Acids | Amberlyst-15, Zeolites, Sulfonated MOFs | Easy separation, Reusable, Non-corrosive | Potential for deactivation, Mass transfer limitations |
| Enzymatic Catalysts | Immobilized Lipases | High selectivity, Mild reaction conditions, Biodegradable | Higher initial cost, Sensitivity to temperature and pH |
Process Intensification in this compound Manufacturing
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net In the context of this compound synthesis, this involves integrating reaction and separation into a single unit, which is particularly beneficial for equilibrium-limited reactions like esterification.
Reactive Distillation for this compound Synthesis
Reactive distillation (RD) is a prime example of process intensification where reaction and distillation occur simultaneously in one vessel. dechema.dentnu.no For esterification, this technique continuously removes the products (ester and water) from the reaction zone, which shifts the reaction equilibrium towards the product side, leading to higher conversion of the reactants. researchgate.net
In the synthesis of propionate esters like n-propyl propionate, RD has been shown to significantly improve process performance. ntnu.no A typical setup involves a distillation column where a section is packed with a solid acid catalyst, such as an ion-exchange resin. researchgate.net The reactants, propionic acid and an alcohol (in this case, hexanol), are fed into the column. As the reaction proceeds in the catalytic zone, the products are separated based on their boiling points. The higher-boiling ester, this compound, moves down the column, while the water produced is removed from the top. ntnu.no
The table below shows typical operational parameters for the synthesis of a similar ester, n-propyl propionate, in a reactive distillation column, which can be extrapolated for this compound production.
| Parameter | Value/Range | Significance |
|---|---|---|
| Catalyst | Strongly acidic ion-exchange resin (e.g., Amberlyst 46) | Provides active sites for the esterification reaction. researchgate.net |
| Molar Feed Ratio (Alcohol:Acid) | 2.0 - 2.45 | An excess of alcohol is used to achieve high conversion of the acid. ntnu.no |
| Reboiler Temperature | Dependent on the specific ester | Controls the vaporization and separation within the column. |
| Pressure | Atmospheric or vacuum | Affects the boiling points and separation efficiency. |
Simulated Moving Bed Reactor (SMBR) Applications in Propionate Ester Production
The Simulated Moving Bed Reactor (SMBR) is another multifunctional reactor that integrates reaction and chromatographic separation. mdpi.com This technology is particularly effective for equilibrium-limited reactions, as it allows for the continuous removal of products, thereby driving the reaction to completion. mdpi.com In an SMBR system, the stationary phase (the "bed") is simulated to move counter-currently to the fluid phase by periodically switching the inlet and outlet ports. wikipedia.org
For the production of n-propyl propionate, an SMBR packed with a heterogeneous catalyst like Amberlyst 46 resin can achieve high purity of the product. mdpi.com The process involves feeding the reactants into the unit, where the esterification reaction occurs. The components of the reaction mixture are then separated based on their affinity for the solid adsorbent. By carefully controlling the flow rates and switching times, the products can be continuously withdrawn at high purity. acs.org
Key advantages of using SMBR for propionate ester production include:
High Conversion: Overcomes equilibrium limitations by in-situ product removal. mdpi.com
High Purity: Can produce esters with purities exceeding 99%. mdpi.com
Reduced Solvent Consumption: Compared to traditional batch chromatography, SMBR is a continuous process that uses less solvent. wikipedia.org
Process Integration: Combines reaction and separation in a single unit, reducing capital and operational costs. acs.org
Chromatographic Reactor Systems for this compound
Chromatographic reactors (CRs) are a type of multifunctional reactor where a chemical reaction and chromatographic separation occur simultaneously within the same column. lboro.ac.uk The column is packed with a material that acts as both a catalyst and a stationary phase for separation. For the synthesis of esters like this compound, a cation exchange resin can be used for this dual purpose. semanticscholar.org
The principle behind a chromatographic reactor is to exploit the different affinities of the reactants and products for the stationary phase. As the reaction mixture moves through the column, the products are separated from the reactants. This in-situ separation prevents the reverse reaction from occurring, thus shifting the equilibrium and allowing for conversions that can exceed the thermodynamic equilibrium of a conventional reactor. lboro.ac.uk
For the synthesis of a similar ester, n-hexyl acetate, both batch and continuous chromatographic reactors have been successfully employed to achieve complete conversion of the limiting reactant, acetic acid. lboro.ac.uk This demonstrates the potential of this technology for the efficient production of this compound.
Purification and Separation Techniques for this compound
Advanced Distillation and Rectification Methods
Following the synthesis of this compound, the crude product mixture contains the ester, unreacted starting materials (hexanol and propionic acid), the catalyst, and byproducts. Distillation is a common method for purifying esters by taking advantage of differences in boiling points. scienceready.com.au
For high-boiling compounds or those that are sensitive to high temperatures, vacuum distillation is a preferred advanced technique. youtube.com By reducing the pressure inside the distillation apparatus, the boiling points of the components in the mixture are lowered. This allows for the distillation to be carried out at a lower temperature, preventing thermal degradation of the product and saving energy. youtube.com
The process involves heating the crude ester mixture in a distillation flask under reduced pressure. The more volatile components will vaporize first, travel through a condenser where they are cooled back into a liquid, and are then collected in a receiving flask. By carefully controlling the temperature and pressure, different fractions can be separated to obtain highly pure this compound.
Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity Assessment
Assessing the purity of this compound is critical for its application in the flavor and fragrance industries. Chromatographic techniques are the primary methods used for this purpose due to their ability to separate and quantify individual components in a mixture. tricliniclabs.combirchbiotech.com
Gas Chromatography (GC) is a widely used analytical technique for volatile substances like this compound. birchbiotech.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. tricliniclabs.com The components of the sample separate based on their differential partitioning between the two phases. birchbiotech.com The separated compounds are then identified by a detector, producing a chromatogram where each peak corresponds to a specific component. birchbiotech.com The area under each peak is proportional to its concentration, allowing for precise purity calculations. birchbiotech.com For esters like propionates, GC offers high sensitivity and accuracy, making it suitable for detecting trace impurities. birchbiotech.comcerealsgrains.org
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for purity assessment. tricliniclabs.com HPLC pumps a sample in a solvent (the mobile phase) at high pressure through a column packed with a stationary phase. tricliniclabs.com Unlike GC, HPLC is not limited to volatile compounds and can be adapted for a wide range of substances. tricliniclabs.combirchbiotech.com While GC is often preferred for volatile esters, HPLC can be a valuable tool, particularly for analyzing less volatile impurities or in situations where derivatization for GC is not desirable. tricliniclabs.com
The following table compares the key aspects of GC and HPLC for the purity assessment of this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile compounds in the gas phase. birchbiotech.com | Separates compounds in a liquid phase under high pressure. tricliniclabs.com |
| Sample Volatility | Required; sample must be vaporized without decomposition. birchbiotech.com | Not required; suitable for non-volatile compounds. birchbiotech.com |
| Mobile Phase | Inert gas (e.g., helium, nitrogen). tricliniclabs.com | Liquid solvent or mixture of solvents. tricliniclabs.com |
| Typical Application for this compound | Primary method for analyzing purity and quantifying volatile impurities. birchbiotech.comthegoodscentscompany.com | Can be used for analyzing non-volatile impurities or thermally unstable compounds. tricliniclabs.com |
| Sensitivity | High, capable of detecting impurities at parts-per-billion levels. birchbiotech.com | High, can detect trace concentrations down to parts per trillion. tricliniclabs.com |
Solvent Extraction and Crystallization Strategies
Following synthesis, crude this compound must be purified to remove unreacted starting materials (n-hexanol, propionic acid), catalysts, and by-products such as water. glooshi.comyoutube.com
Solvent Extraction , a form of liquid-liquid extraction, is a fundamental step in the purification process. Because this compound is insoluble in water, washing the crude reaction mixture with water or an aqueous solution can effectively remove water-soluble impurities. glooshi.comchemicalbook.com For example, unreacted propionic acid and any acid catalyst can be neutralized and removed by washing with a basic solution, such as sodium bicarbonate, followed by a water wash to remove any remaining salts. youtube.com The organic layer, containing the this compound, is then separated from the aqueous layer.
A typical post-synthesis work-up involving solvent extraction would follow these steps:
| Step | Purpose |
| 1. Quenching | The reaction mixture is added to water or a mild aqueous solution to stop the reaction. |
| 2. Neutralization Wash | Washing with a basic solution (e.g., sodium bicarbonate) to remove acidic catalysts and unreacted acid. |
| 3. Water Wash | Washing with water or brine to remove residual salts and water-soluble components. |
| 4. Separation | The aqueous layer is separated from the organic layer containing the ester. |
| 5. Drying | The organic layer is treated with a drying agent (e.g., anhydrous magnesium sulfate) to remove dissolved water. |
| 6. Filtration | The drying agent is filtered off, leaving the crude, dry ester. |
Crystallization is a purification technique that separates compounds based on differences in solubility. It is highly effective for purifying solid compounds. However, this compound is a liquid at room temperature and has a very low melting point of -57.5°C. chemicalbook.com Due to these physical properties, purification by crystallization is not a practical or common strategy for this compound itself. The final purification step for liquid esters like this compound is typically distillation, which separates components based on differences in their boiling points. glooshi.com
Biosynthesis and Biotransformation of Hexyl Propionate
Metabolic Pathways Leading to Hexyl Propionate (B1217596) Formation in Biological Systems
The biosynthesis of volatile esters, including hexyl propionate, is crucial for the characteristic flavors and aromas of many fruits. frontiersin.orgfrontiersin.orgnih.gov
Ester biosynthesis typically involves the condensation of an alcohol and an acyl-CoA. frontiersin.orgbiorxiv.orgnih.gov For this compound, the precursor compounds are hexanol (a C6 alcohol) and propionyl-CoA (derived from propionic acid). chemdad.comfrontiersin.orgcore.ac.ukresearchgate.net
The general enzymatic reaction for ester formation can be summarized as:
Alcohol + Acyl-CoA → Ester + Coenzyme A biorxiv.orgnih.gov
In the case of this compound, this translates to:
Hexanol + Propionyl-CoA → this compound + Coenzyme A
Fatty acids, such as linoleic and linolenic acid, are primary biosynthetic precursors for short-chain alcohols and acyl coenzyme A (CoA) needed for ester formation. frontiersin.org The β-oxidation pathway of saturated fatty acids provides acyl CoAs, which can then be reduced to aldehydes by acyl CoA reductase, and further to alcohols by alcohol dehydrogenase (ADH). frontiersin.org Propionyl-CoA can be derived from the metabolism of certain amino acids (e.g., isoleucine, valine, methionine) and odd-numbered fatty acids. nih.gov Propionic acid itself can be produced by gut microbiota through pathways like the succinate, acrylate, and propanediol (B1597323) pathways. nih.govresearchgate.net
Alcohol acyltransferases (AATs, EC 2.3.1.84) are key enzymes directly responsible for the final step of volatile ester formation in biological systems. frontiersin.orgbiorxiv.orgnih.gov These enzymes catalyze the transfer of an acyl group from an acyl-CoA to an alcohol acceptor, forming the corresponding ester and releasing Coenzyme A. frontiersin.orgbiorxiv.orgnih.govmdpi.com
AATs belong to the BAHD superfamily of acyltransferases, which are vital tailoring enzymes involved in the biosynthesis of various natural products, including esters. frontiersin.org The diversity of esters produced by AATs is influenced by the availability of their alcohol and acyl-CoA substrates, as well as the specificity of the AAT enzyme itself. mdpi.com While many AATs have broad substrate specificities, some exhibit preferences for particular acyl-CoAs, such as acetyl-CoA or propionyl-CoA. core.ac.ukresearchgate.net For instance, certain AATs have been shown to predominantly form acetate (B1210297) and propionate esters when provided with acetyl-CoA and propionyl-CoA, respectively. core.ac.uk
AAT-dependent pathways are thermodynamically favorable for ester synthesis. researchgate.net
The rates of this compound biosynthesis, like other volatile esters, are influenced by a combination of genetic and environmental factors.
Genetic Factors: Gene expression levels of enzymes involved in ester biosynthesis, particularly AATs, play a significant role in determining the final concentration of volatile esters. frontiersin.orgfrontiersin.orgnih.gov For example, in European pears, transcriptome analysis has identified genes like PcFAD2 and PcLIP2 that are highly expressed and correlated with ester compounds. frontiersin.org Similarly, in apples, the MdNAC5 transcription factor stimulates the expression of MdAAT1, leading to increased ester production. nih.gov Genetic variations in AAT enzymes can lead to differences in ester production profiles. frontiersin.org
Microbial Production of this compound
Microbial conversion offers a promising and sustainable alternative to chemical synthesis for producing esters, including this compound. biorxiv.orgnih.gov
Various microorganisms have been identified or engineered for their ability to synthesize esters. While specific data on this compound production by wild-type microorganisms is less prevalent in the provided search results, the general principles of microbial ester synthesis apply. Yeast species, particularly Saccharomyces cerevisiae, are known to produce volatile esters during fermentation, primarily through alcohol acyltransferases. frontiersin.org Recent research has also focused on repurposing prokaryotic chloramphenicol (B1208) acetyltransferases (CATs) to function as AATs, expanding the range of ester-producing enzymes in microbial systems. biorxiv.org Escherichia coli has also been engineered for the production of various acetate esters. researchgate.netnih.gov
Optimizing bioreactor design and fermentation conditions is crucial for efficient microbial production of esters. Strategies to improve production yields often focus on:
High Cell Concentration: Techniques like cell immobilization or recycling can lead to higher cell densities and, consequently, increased product formation. researchgate.net
Substrate Availability: Ensuring adequate supply of precursor alcohols and acyl-CoAs is essential. For instance, enhancing the production of acetyl-CoA within the organism can boost acetate ester synthesis. nih.gov
Environmental Conditions: Controlling parameters such as pH and temperature within the bioreactor is critical, as these factors significantly influence microbial growth and enzymatic activity. researchgate.net
Metabolic Engineering: Genetic modifications to enhance the activity or specificity of AATs, or to remove competing metabolic pathways, can significantly improve ester yields. biorxiv.orgnih.govresearchgate.net For example, overexpression of heterologous AATs in Clostridia has led to increased ester production. researchgate.net High-throughput microbial screening platforms are being developed to rapidly identify and engineer AATs with enhanced specificity and activity for target esters. biorxiv.orgnih.gov
Biological and Physiological Effects of Hexyl Propionate
Olfactory Receptor Interactions and Mechanisms of Odor Perception
The perception of hexyl propionate's aroma begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium. This interaction is the first step in a cascade of events that translates a chemical signal into a neural representation of an odor.
The human genome contains approximately 400 functional olfactory receptor genes, each capable of being activated by a unique but overlapping set of odorant molecules. nih.govmdpi.com The interaction between an odorant like hexyl propionate (B1217596) and an OR is promiscuous; a single odorant can activate multiple ORs, and a single OR can be activated by various odorants. nih.gov This combinatorial coding is fundamental to the ability to discriminate between a vast number of different smells. mdpi.com
Research has identified specific ORs that respond to esters. For instance, the human olfactory receptor OR1A1 is known to be broadly tuned, responding to a diverse range of odorants, including various esters. escholarship.orgbiorxiv.orgresearchgate.net While direct studies extensively detailing the activation of a wide panel of human ORs by this compound are specific, research on related esters provides insight. For example, in the cabbage moth (Mamestra brassicae), specific olfactory receptor neurons show responses to hexyl propanoate (a synonym for this compound). oup.com In mice, the olfactory receptor Olfr78 is activated by propionate, a component of this compound. nih.govmdpi.com The activation of these receptors initiates a signal transduction cascade, typically involving a G-protein (Gαolf) and the production of cyclic AMP (cAMP), which ultimately leads to the generation of a neural signal. mdpi.commdpi.com
Table 1: Examples of Olfactory Receptors and Their Known Ester/Propionate Ligands
| Receptor | Organism | Known Ligand(s) | Finding |
|---|---|---|---|
| OR1A1 | Human | Broadly tuned, responds to various esters and terpenoids. biorxiv.orgresearchgate.net | This receptor is a likely candidate for interacting with this compound due to its broad sensitivity to ester compounds. escholarship.orgresearchgate.net |
| Olfr78 | Mouse | Propionate, Acetate (B1210297). nih.govmdpi.com | This receptor responds to the propionate moiety, suggesting a potential interaction with this compound. mdpi.com |
| OR51E2 | Human | Propionate. nih.govnih.gov | Structural studies show propionate binding can activate this receptor, highlighting a mechanism for propionate-containing compounds. biorxiv.org |
The specific chemical structure of an ester like this compound is critical in determining its olfactory character and potency. Structure-activity relationship (QSAR) studies aim to correlate the molecular features of a compound with its biological activity, in this case, its ability to elicit an odor. researchgate.net
The perception of an odor is not static and can be significantly influenced by its concentration. biorxiv.org Many esters, including likely this compound, exhibit different scent characteristics at varying concentrations. For example, ethyl acetate is known to have a fruity, pineapple-like odor at low concentrations, but a more chemical-like odor at higher levels. ashs.org This phenomenon, where the quality of an odor changes with concentration, is a common feature of olfaction.
Recent research in mice using hexyl acetate, a structurally similar ester, has shown that perceptual constancy—the ability to recognize an odor as the same across a range of concentrations—is not necessarily innate and can be learned. nih.gov In naive mice, increasing concentrations of hexyl acetate led to a shift in perception. nih.gov This perceptual shift was correlated with a failure in signal transmission from the most sensitive olfactory receptor neurons. nih.gov However, after associating the odor with a food reward, this transmission failure was prevented, and the mice perceived the odor consistently over a broader concentration range. nih.gov This suggests that the brain can adapt its processing of olfactory signals based on experience, leading to a stable perception of an odor like this compound despite variations in its concentration in the environment. nih.gov
Sensory Perception and Neurobiological Responses to this compound
Beyond the initial detection by olfactory receptors, the signal for this compound is processed by the brain, leading to a conscious perception of smell and potentially other sensory and physiological responses.
In addition to odor, many volatile organic compounds can stimulate the trigeminal nerve, which innervates the eyes, nose, and mouth, to produce "chemesthetic" sensations like tingling, burning, or cooling. escholarship.orgescholarship.org Esters are known to elicit these trigeminal responses, particularly at higher concentrations. escholarship.org Studies on a range of esters, including acetates, propionates, and butyrates, have shown that they can trigger nasal pungency. escholarship.org
Research has demonstrated that for most volatile compounds, the threshold for detection by the olfactory system is significantly lower than the threshold for trigeminal stimulation. escholarship.orgoup.com This means this compound would be perceived as an odor at concentrations far below those required to elicit a pungent or irritating sensation. oup.com The potency of an ester in causing a chemesthetic response is related to its physicochemical properties, which govern its transfer from the air to the nerve endings in the nasal mucosa. nih.gov While specific data on the trigeminal effects of this compound are limited, studies on related esters like ethyl propionate confirm that this class of compounds can and does produce such sensations. escholarship.orgnih.gov For example, research on the pungency of the Chinese spirit Baijiu identified several esters, including ethyl hexanoate, as significant contributors to this chemesthetic sensation. acs.orgnih.gov
Once an odor signal is generated in the olfactory sensory neurons, it travels to the olfactory bulb in the brain. elifesciences.org Here, the information is processed and then relayed to higher brain regions, including the mushroom body (in insects) and the lateral horn, which are involved in processing odor information and influencing behavior. neurosciencenews.comjneurosci.org In mammals, the signal travels to the piriform cortex, amygdala, and other limbic areas, which are associated with emotion and memory. nih.gov
The perception of a fruity odor, such as that from this compound, can trigger specific responses in the central nervous system. In fruit flies, exposure to food-related odors activates specific neurons that can modulate feeding behavior and attraction. jneurosci.org The activity of a surprisingly small number of neurons in the fly's mushroom body is sufficient to distinguish between different odors. neurosciencenews.com The brain can also group similar odors; for instance, learning that one fruity scent is "good" can lead to a similar positive association with other fruity smells. neurosciencenews.com While direct neuroimaging studies on human exposure to pure this compound are not available, research on complex fruit aromas (which often contain this compound) indicates that such smells can influence brain activity and autonomic nervous system responses, often leading to feelings of relaxation or alertness depending on the specific aroma profile.
Behavioral Studies on this compound Perception in Animal Models
This compound is recognized as a significant semiochemical, a signaling molecule, in the animal kingdom, particularly among insects. Its perception often elicits specific behavioral responses related to mating and host recognition.
In the green capsid bug, Lygocoris pabulinus, electroantennogram (EAG) studies, which measure the electrical output of insect antennae in response to odors, have been employed to investigate olfactory perception. wur.nl These studies revealed that both male and female green capsid bugs are sensitive to this compound. While females are generally more responsive to plant-derived compounds, males show heightened sensitivity to potential pheromone-type compounds. wur.nlolfacts.nl In females, this compound elicited moderate EAG responses, suggesting a role in their interaction with the environment. olfacts.nl The characteristic abdominal vibration of males, an arousal behavior, could be elicited by compounds structurally related to this compound, indicating its potential involvement in sexual communication. olfacts.nl
Similarly, in the codling moth, Cydia pomonella, this compound has been identified as one of several volatile compounds from apples that trigger antennal responses. slu.se The detection of such compounds is crucial for the moth to identify suitable host plants for laying eggs. slu.seresearchgate.net
Research on the cranberry weevil, Anthonomus musculus, also used EAG to screen for responses to various host plant volatiles. While several compounds elicited significant antennal responses, the specific response to this compound was not highlighted as one of the strongest in the published data. oup.com In Drosophila larvae, other esters like ethyl propionate and octyl acetate are known to act as repellents, but this compound is more commonly associated with host attraction in other species. frontiersin.org
Studies in mammalian models, such as mice, have focused on the broader principles of olfactory perception. While specific behavioral studies detailing the perception of this compound are less common than in insects, research on olfactory receptor responses provides some insight. The mouse I7 olfactory receptor, for instance, is predicted to bind a range of esters, including hexyl acetate, a structurally similar compound. oup.com This suggests that specific olfactory receptors in mice are tuned to detect esters like this compound, which would be the first step in eliciting a behavioral response. oup.comelifesciences.org
Table 1: Findings from Behavioral and Perceptual Studies on this compound in Animal Models
| Animal Model | Study Type | Key Findings | Reference(s) |
|---|---|---|---|
| Green Capsid Bug (Lygocoris pabulinus) | Electroantennogram (EAG) | Elicited moderate EAG responses in female antennae. Males are generally more sensitive to pheromone-type compounds. | wur.nlolfacts.nl |
| Codling Moth (Cydia pomonella) | Gas Chromatography-EAD (GC-EAD) | Identified as an EAD-active volatile from apples, indicating a role in host plant recognition. | slu.se |
| Drosophila Larvae | Behavioral Assay | Other propionate esters (e.g., ethyl propionate) are known repellents. | frontiersin.org |
Biochemical and Cellular Interactions of this compound
While research on the direct biochemical and cellular interactions of the entire this compound molecule is limited, studies on its constituent parts—and on the broader class of propionate esters and short-chain fatty acids (SCFAs)—provide significant insights. smolecule.comhmdb.ca
Influence on Cellular Signaling Pathways
The influence of propionate, a short-chain fatty acid, on cellular signaling is well-documented, particularly in the context of immunity and metabolism. Propionate can modulate inflammatory pathways by blunting the activity of nuclear factor κB (NF-κB), a key regulator of immune responses. nih.gov This effect is partly achieved through the inhibition of histone deacetylases (HDACs). nih.gov In CD4+ T cells, propionate has been shown to decrease the production of pro-inflammatory cytokines like interferon-γ and interleukin-17 by reducing the phosphorylation of the transcription factors STAT1 and STAT3. nih.gov
Furthermore, propionate signaling is mediated by G protein-coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41). mdpi.com Activation of these receptors on immune cells, epithelial cells, and in adipose tissue can trigger various downstream signaling cascades that influence immune balance and energy metabolism. mdpi.com For instance, through these receptors, propionate can reduce lipolysis in adipose tissue and stimulate the production of gut hormones that regulate appetite. mdpi.com
Potential for Receptor Binding and Ligand Activity
This compound's primary interaction at the receptor level is with olfactory receptors, leading to the perception of its characteristic fruity odor. This interaction is the basis for the behavioral responses observed in animal models. The binding of an odorant like this compound to an olfactory receptor, which is a type of GPCR, initiates a signal transduction cascade within the olfactory sensory neuron. oup.com
Beyond olfaction, the propionate moiety itself is a known ligand for the free fatty acid receptors FFAR2 and FFAR3. nih.govacs.org These receptors are activated by short-chain fatty acids produced by gut microbiota. The binding of propionate to these receptors on various cell types, including immune and intestinal cells, triggers signaling pathways that regulate inflammation and metabolism. mdpi.comphysiology.org
In other contexts, compounds containing a propionate group are designed as ligands for various receptors. For example, fluticasone (B1203827) propionate is a well-known synthetic corticosteroid that acts as an agonist for the glucocorticoid receptor (GR), where it binds to the ligand-binding domain and modulates gene transcription. pnas.org While this compound itself is not a glucocorticoid, this illustrates the versatility of the propionate functional group in ligand design.
Impact on Gene Expression and Proteomic Profiles
Direct evidence of this compound's impact on gene expression is emerging from studies in diverse biological systems.
In agricultural science, an integrative analysis of the metabolome and transcriptome of pepper fruit (Capsicum annuum) revealed correlations between the abundance of volatile compounds and the expression levels of specific genes. frontiersin.org The presence of several esters, including this compound, was associated with the expression of genes involved in fatty acid metabolism, such as the KCS1 gene. frontiersin.org This suggests a potential link between the biosynthetic pathways of these esters and the regulation of specific metabolic genes in plants.
In the context of skin research, a cosmetic formulation containing retinyl propionate and 4-hexylresorcinol was found to modulate gene expression pathways associated with skin aging. researchgate.netnih.gov Application of this formulation reversed a gene expression signature associated with aging and clinically improved the appearance of photodamaged skin. researchgate.netnih.gov This effect was linked to the modulation of genes involved in skin rejuvenation. researchgate.net
The metabolic product of propionate, propionyl-CoA, can also influence gene expression epigenetically. In a mouse model of propionic acidemia, elevated levels of propionate led to increased histone propionylation and acetylation. nih.gov These histone modifications altered the chromatin structure and changed the expression of genes in the heart, particularly those related to contractile dysfunction, demonstrating a direct link between propionate metabolism and the transcriptional regulation of genes. nih.gov Similarly, in colorectal cancer cells, propionate was shown to increase chromatin accessibility and alter the expression of oncogenic pathway genes like MYC and FOS. news-medical.net
Table 2: Examples of Gene Expression Changes Influenced by Propionate or Related Compounds
| Compound/Metabolite | Organism/Cell Type | Affected Genes/Pathways | Observed Effect | Reference(s) |
|---|---|---|---|---|
| This compound | Pepper Fruit (Capsicum annuum) | KCS1 and other fatty acid metabolism genes | Correlation between ester abundance and gene expression. | frontiersin.org |
| Retinyl Propionate (in formulation) | Human Skin | Skin aging gene signature | Reversal of age-associated gene expression changes. | researchgate.netnih.gov |
| Propionate/Propionyl-CoA | Mouse Heart (Propionic Acidemia model) | Pde9a, Mme (genes related to cGMP signaling) | Altered expression due to increased histone propionylation and acetylation. | nih.gov |
| Propionate | Colorectal Cancer Cells | MYC, FOS, Wnt/β-catenin and TGF-β pathways | Increased chromatin accessibility and altered expression of key genes. | news-medical.net |
Role of Propionate Metabolism in Biological Systems
Once absorbed and hydrolyzed, the propionate moiety of this compound enters a central metabolic pathway in many organisms. The chemical reactions involving propionate and its derivatives are collectively known as propionate metabolism. jax.org
Propionyl-CoA Metabolism and Related Disorders (e.g., Propionic Acidemia)
The central intermediate in propionate metabolism is propionyl-coenzyme A (propionyl-CoA). nih.gov This molecule is formed from several sources, including the catabolism of odd-chain fatty acids and the breakdown of certain amino acids like isoleucine, valine, threonine, and methionine. nih.govwikipedia.orgoup.com
The canonical metabolic fate of propionyl-CoA in mammals is its conversion into succinyl-CoA, which can then enter the Krebs cycle (citric acid cycle) for energy production or be used for gluconeogenesis. nih.govwikipedia.orgnajah.edu This conversion is a multi-step process:
Carboxylation: Propionyl-CoA is carboxylated by the enzyme propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, to form D-methylmalonyl-CoA. nih.govwikipedia.org
Racemization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA racemase. wikipedia.org
Isomerization: Finally, L-methylmalonyl-CoA is rearranged by the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor, to produce succinyl-CoA. wikipedia.org
Propionic Acidemia (PA) is a rare and serious inherited metabolic disorder caused by a deficiency in the PCC enzyme. pafoundation.comrarediseases.orgorpha.net This deficiency can result from mutations in either the PCCA or PCCB genes, which code for the alpha and beta subunits of the enzyme, respectively. nih.govorpha.net
Without functional PCC, the body cannot process propionyl-CoA effectively. modernatx.com This leads to a toxic accumulation of propionyl-CoA and its precursor, propionic acid, as well as other abnormal metabolites like methylcitrate and 3-hydroxypropionate. nih.govorpha.net The buildup of these substances can cause severe health problems, including metabolic crises, neurological damage, heart complications, and developmental delays. pafoundation.comrarediseases.orgmodernatx.com The dysregulation of propionate metabolism is increasingly being linked to a broader range of health issues, including cardiovascular disease and cancer. nih.gov Recent research has focused on new therapeutic strategies, such as small-molecule drugs that aim to manage CoA levels to improve mitochondrial function in cells affected by the disease. stjude.org
Table 3: Key Molecules in Propionyl-CoA Metabolism
| Molecule | Class | Role |
|---|---|---|
| Propionyl-CoA | Acyl-CoA | Central intermediate derived from amino acids and odd-chain fatty acids. nih.gov |
| Propionyl-CoA Carboxylase (PCC) | Enzyme | Catalyzes the first step of the pathway, converting propionyl-CoA to D-methylmalonyl-CoA. nih.govwikipedia.org |
| D-Methylmalonyl-CoA | Acyl-CoA | Intermediate metabolite. |
| Methylmalonyl-CoA Racemase | Enzyme | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. wikipedia.org |
| L-Methylmalonyl-CoA | Acyl-CoA | Intermediate metabolite. |
| Methylmalonyl-CoA Mutase | Enzyme | Converts L-methylmalonyl-CoA to Succinyl-CoA; requires Vitamin B12. wikipedia.org |
| Succinyl-CoA | Acyl-CoA | End product of the pathway, enters the Krebs cycle. wikipedia.org |
Interplay with Other Metabolic Pathways (e.g., Krebs Cycle, Amino Acid Metabolism)
The metabolic breakdown of this compound yields propionic acid, which is activated into its coenzyme A (CoA) thioester, propionyl-CoA. wikipedia.orgnih.gov This molecule serves as a critical junction, integrating the metabolism of odd-chain fatty acids and certain amino acids with the central energy-producing Krebs cycle (also known as the citric acid cycle). wikipedia.orgreactome.org
The entry of propionyl-CoA into the Krebs cycle is not direct but occurs via a three-step pathway that converts it to succinyl-CoA, a key intermediate of the cycle. reactome.orgwikipedia.orgnih.gov This anaplerotic pathway replenishes Krebs cycle intermediates, which is vital for maintaining the cell's biosynthetic and energy-producing capacity. nih.gov
Pathway from Propionyl-CoA to Succinyl-CoA:
Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. wikipedia.orgwikipedia.orgnih.gov
Racemization: Methylmalonyl-CoA racemase converts (S)-methylmalonyl-CoA into its stereoisomer, (R)-methylmalonyl-CoA. wikipedia.org
Isomerization: Methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 as a cofactor, rearranges (R)-methylmalonyl-CoA to form succinyl-CoA. wikipedia.orgmedlink.com
This conversion allows the carbon atoms from propionate to be fully oxidized for energy or used for gluconeogenesis. reactome.org
Propionyl-CoA metabolism is also intricately linked with the catabolism of several essential amino acids. The breakdown of the branched-chain amino acids isoleucine and valine, as well as methionine and threonine, results in the production of propionyl-CoA. wikipedia.orgreactome.orgnih.govdroracle.aidroracle.ai Consequently, the metabolic pathways of these amino acids merge with that of odd-chain fatty acids at the point of propionyl-CoA, feeding into the Krebs cycle. nih.gov Inborn errors of metabolism, such as propionic acidemia, which involve a deficiency in propionyl-CoA carboxylase, lead to the accumulation of propionyl-CoA and its byproducts, causing significant disruptions in both the Krebs cycle and amino acid metabolism. nih.gov
Table 1: Key Metabolic Intersections of Propionyl-CoA
| Metabolic Pathway | Interaction with Propionyl-CoA | Key Enzymes/Products | Significance |
|---|---|---|---|
| Krebs Cycle (Citric Acid Cycle) | Propionyl-CoA is converted to the Krebs cycle intermediate succinyl-CoA. reactome.orgnih.govmedlink.com | Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase, Succinyl-CoA. wikipedia.orgnih.gov | Anaplerotic replenishment of cycle intermediates, enabling energy production and biosynthesis. nih.gov |
| Amino Acid Catabolism | Catabolism of valine, isoleucine, methionine, and threonine produces propionyl-CoA. wikipedia.orgdroracle.ai | Branched-chain amino acid aminotransferases, various dehydrogenases. | Integrates protein and amino acid breakdown with central carbon metabolism. reactome.org |
| Odd-Chain Fatty Acid Oxidation | Beta-oxidation of odd-chain fatty acids yields propionyl-CoA as the final product. wikipedia.orgreactome.org | Acyl-CoA dehydrogenases. | Allows for the complete oxidation of fatty acids with an odd number of carbons for energy. wikipedia.org |
Histone Modification (Acetylation, Propionylation) by Propionate Derivatives
Beyond its role in intermediary metabolism, the propionate derived from this compound can influence gene expression through epigenetic mechanisms. The activated form, propionyl-CoA, serves as a donor for histone propionylation, a type of post-translational modification (PTM) where a propionyl group is added to lysine (B10760008) residues on histone proteins. imrpress.comnih.gov
Histone modifications, including acetylation and propionylation, alter chromatin structure and accessibility, thereby regulating gene transcription. imrpress.com Histone propionylation is increasingly recognized as a significant epigenetic mark. nih.gov Studies have shown that the cellular abundance of propionyl-CoA directly correlates with the levels of histone propionylation. nih.gov
Interestingly, the enzymes responsible for histone acetylation, known as histone acetyltransferases (HATs), can also catalyze histone propionylation. nih.govnih.gov Enzymes like p300, CREB-binding protein (CBP), and GCN5 can use propionyl-CoA as a substrate in place of acetyl-CoA. nih.govnih.govrug.nl This suggests a competitive interplay between acetylation and propionylation, dependent on the relative cellular concentrations of acetyl-CoA and propionyl-CoA. nih.gov
Elevated levels of propionate have been demonstrated to increase both histone propionylation and acetylation. nih.govnih.gov This dual effect can arise because propionyl-CoA can be a substrate for HATs and potentially because its metabolism can influence the pool of acetyl-CoA. This modification of the histone code can lead to changes in gene expression that affect various cellular processes. For instance, increased histone propionylation at specific gene promoters has been linked to the regulation of myogenic differentiation and cardiac function. nih.govnih.govresearchgate.net
Table 2: Research Findings on Propionate and Histone Modification
| Finding | Context/Model System | Key Implication | Reference |
|---|---|---|---|
| Increased extracellular propionate impairs myogenic differentiation in C2C12 cells. | Skeletal muscle cell lines | Accompanied by an increase in both histone propionylation and acetylation, suggesting a role for propionyl-CoA in regulating muscle cell differentiation. | nih.gov |
| Disturbances in propionate metabolism lead to increased histone propionylation and acetylation in the heart. | Mouse model of propionic acidemia | Linked perturbed propionate metabolism to epigenetic changes that impact cardiac gene expression and function. | nih.govresearchgate.net |
| Histone acetyltransferase p300 can catalyze histone H3 Lys23 propionylation. | In vitro assays and leukemia cell lines | Suggests that the same enzymes may generate different histone marks depending on the availability of donor molecules (acetyl-CoA vs. propionyl-CoA). | nih.gov |
| Histone propionylation is preferentially enriched at promoters of active genes. | Genome-wide analysis in human cells | Propionyl-CoA can stimulate transcription in vitro, indicating histone propionylation is a mark of active chromatin. | rug.nl |
Ecological and Environmental Aspects of Hexyl Propionate
Environmental Occurrence and Distribution of Hexyl Propionate (B1217596)
Hexyl propionate is found in nature, contributing to the flavor and scent profiles of various plants and fruits. Its distribution extends into agricultural products and food systems, largely due to its natural presence and its application as a flavoring agent.
Presence in Natural Ecosystems (e.g., Plants, Fruits, Water Bodies)
This compound has been detected in a variety of natural sources. It is reported to occur in hops and the bitter African fruit, spineless monkey orange uni.luwikipedia.org. Furthermore, it is a volatile flavor compound found in different varieties of apples, muskmelon, apricots, passion fruit, and plums fishersci.atflybase.orgwikipedia.orgregulations.gov. It has also been identified, though not quantified, in Asian pears and sweet cherries fishersci.at.
The presence of this compound in water bodies is limited due to its low solubility. It is described as "insoluble in water" or "very slightly" soluble, with a reported water solubility of 63.1 mg/L at 20°C regulations.gov.
Table 1: Natural Occurrence of this compound in Plants and Fruits
| Category | Specific Source |
| Plants | Hops |
| Fruits | Apples, Muskmelon, Apricot, Passion Fruit, Plum, Spineless Monkey Orange, Asian Pears, Sweet Cherries |
Detection in Agricultural Products and Food Systems
This compound's natural presence in fruits like apples and muskmelon means it is inherently part of these agricultural products flybase.orgregulations.gov. Beyond its natural occurrence, this compound is widely utilized as a flavoring and fragrance agent in various food and cosmetic products flybase.org. It is employed in flavor compositions, particularly for imitation cocoa or chocolate and certain fruit flavors regulations.gov. Its status as a flavoring agent is recognized by regulatory bodies, as indicated by its FEMA Number 2576 and JECFA Number 144 regulations.gov.
Atmospheric and Aquatic Fate of this compound
The environmental fate of this compound in the atmosphere and aquatic environments involves several processes, though specific quantitative data for this compound itself are not extensively detailed in available research.
In aquatic environments, this compound, as an ester, can undergo hydrolysis. This reaction, catalyzed by acid or base, involves the splitting of the ester into hexanol and propanoic acid in the presence of water flybase.org. While the uncatalyzed reaction with pure water is very slow, the presence of dilute acids or alkalis can accelerate the process. Due to its low water solubility, this compound is not expected to be highly mobile in aqueous systems regulations.gov. Environmental safety data indicates that 100% of the substance consists of components with unknown acute and long-term hazards to the aquatic environment, and it is advised not to allow the product to enter drains, water courses, or sewage systems.
Regarding atmospheric fate, specific data for this compound's degradation in the atmosphere is limited. However, similar organic compounds and esters, such as ethyl propionate and propionic acid, are known to degrade in the atmosphere through reactions with photochemically-produced hydroxyl radicals. The degradation process of organic materials, including polymers containing propionate groups, can be light-initiated, with effectiveness increasing towards the ultraviolet region of the spectrum. The presence of humidity can also significantly influence the degradation process, although water itself may not directly decompose the compound.
Biodegradation and Biotransformation in Environmental Compartments
The biodegradation and biotransformation of this compound in environmental compartments like soil and water are crucial for understanding its environmental persistence.
Microbial Degradation in Soil and Water Systems
Photodegradation and Chemical Stability in the Environment
This compound exhibits good chemical stability under recommended storage conditions, as well as under normal conditions of use, storage, and transport. It is important to avoid exposure to heat, flames, sparks, and strong oxidizing agents, as these conditions can lead to decomposition.
While specific photodegradation data for this compound is not detailed, organic materials, including those with ester linkages, are generally susceptible to photodegradation when exposed to UV light and oxygen. The effectiveness of this degradation can increase with exposure to the ultraviolet spectrum. Photodegradation processes can lead to a reduction in the optical properties of organic materials. Humidity can also play a role in affecting the degradation process, even if water itself does not directly cause decomposition.
Bioaccumulation and Biomagnification Potential
Bioaccumulation refers to the uptake and retention of a substance by an organism from its surrounding environment (water, food, or sediment), while biomagnification describes the increasing concentration of a substance in the tissues of organisms at successively higher levels in a food chain. Key indicators for assessing bioaccumulation potential include the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF).
For this compound, the estimated Log Kow values range from 2.51990 to 3.32, and an XLogP3 of 2.9 has been reported. The bioconcentration factor (BCF) for this compound, estimated using a regression-based method, is 72 L/kg wet-wt (Log BCF = 1.857). According to established criteria, substances with a Log Kow less than 3 or greater than 8 are generally considered unlikely to exhibit significant bioaccumulation (BCF > 2000 or 5000). While this compound's Log Kow is close to or slightly above the lower threshold of 3, its estimated BCF value of 72 L/kg is well below the thresholds for significant bioaccumulation.
However, several Safety Data Sheets (SDS) indicate a lack of specific data regarding the bioaccumulative potential of this compound. Similarly, information on the degradability of this product is often reported as unavailable. Furthermore, assessments for Persistence, Bioaccumulation, and Toxicity (PBT) and very Persistent, very Bioaccumulative (vPvB) properties are frequently noted as "not applicable" or "not available" because a chemical safety assessment was not required or conducted.
Table 1: Physicochemical Properties Relevant to Bioaccumulation of this compound
| Property | Value | Source |
| CAS Number | 2445-76-3 | |
| Molecular Formula | C9H18O2 | |
| Molecular Weight | 158.24 g/mol | |
| Log Kow (estimated) | 3.32 | |
| XLogP3 | 2.9 | |
| LogP | 2.51990 | |
| BCF (estimated) | 72 L/kg wet-wt | |
| Log BCF (estimated) | 1.857 |
Ecotoxicological Implications of this compound
This compound is generally classified as harmful to aquatic life with long-lasting effects (Hazard Statement H412) under the Classification, Labelling and Packaging (CLP) Regulation. This classification indicates a potential for adverse effects on aquatic ecosystems, even if specific quantitative data are limited. Precautionary statements often advise avoiding its release into the environment.
Impact on Aquatic Organisms and Ecosystems
Despite the general classification of "Harmful to aquatic life with long lasting effects" (H412), specific acute and long-term ecotoxicity data (such as LC50 for fish or EC50 for daphnia and algae) for this compound are largely reported as "no data available" or "unknown" in various safety data sheets and regulatory dossiers. For instance, some sources explicitly state that 100% of the substance consists of components with unknown acute and long-term hazards to the aquatic environment. However, the classification itself implies a recognized hazard to aquatic life.
Effects on Terrestrial Flora and Fauna
Analytical Methodologies for Hexyl Propionate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating hexyl propionate (B1217596) from complex mixtures and for its precise quantification.
Gas Chromatography (GC) with Various Detection Methods (e.g., FID, MS)
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like hexyl propionate. smolecule.com The compound is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. smolecule.com Purity levels of greater than 98.0% are commonly determined using this method. vwr.comtcichemicals.com
Flame Ionization Detection (FID) is a common detection method used for quantifying this compound. It offers high sensitivity and a wide linear range, making it suitable for determining the concentration of the compound in various samples.
Mass Spectrometry (MS) coupled with GC (GC-MS) is considered the "gold standard" for both identifying and quantifying this compound. This powerful combination provides not only the retention time from the GC for initial identification but also a mass spectrum from the MS that acts as a molecular fingerprint. foodb.cahmdb.canist.gov The mass spectrum is generated by the electron ionization (EI) of the this compound molecule, which causes it to fragment in a predictable pattern. nist.gov By comparing this fragmentation pattern to spectral libraries, such as those from NIST, a confident identification can be made.
Table 1: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Retention Time (RT) | 11.53 min (example) |
| Major Mass Fragments (m/z) | 57, 29, 43, 27, 41 nih.gov |
This data is illustrative and can vary based on the specific GC-MS instrument and conditions used.
Liquid Chromatography (LC) Applications
While GC is more common for volatile esters, High-Performance Liquid Chromatography (HPLC) also has applications in the analysis of this compound. A reverse-phase (RP) HPLC method can be employed for its separation. sielc.com This technique is particularly useful for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com A typical mobile phase for such an analysis consists of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.com
Chiral Chromatography for Enantiomeric Analysis
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. While this compound itself is not chiral, related chiral esters can be separated using this method. For instance, chiral separation of compounds like linalyl propionate has been demonstrated. mega.mi.it This technique would be relevant if this compound were to be derivatized with a chiral reagent or if a chiral isomer, such as hexan-2-yl propionate, were being analyzed. Chiral stationary phases are employed in either GC or LC systems to achieve the separation of these stereoisomers.
Spectroscopic Characterization of this compound
Spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of this compound.
Mass Spectrometry (MS) for Structural Elucidation
As mentioned in the context of GC-MS, mass spectrometry is a powerful tool for determining the molecular weight and structure of this compound. The molecular formula of this compound is C₉H₁₈O₂, which corresponds to a monoisotopic molecular weight of approximately 158.13 Da. The mass spectrum of this compound shows a characteristic fragmentation pattern that allows for its unambiguous identification. nist.govnih.gov The base peak is often observed at an m/z of 57, corresponding to the propionyl cation [CH₃CH₂CO]⁺. Other significant fragments are also observed, which arise from the cleavage of the hexyl chain. nih.gov
Table 2: Key Mass Spectrometry Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Corresponding Fragment |
|---|---|
| 158 | [M]⁺ (Molecular Ion) |
| 115 | [M - C₃H₇]⁺ |
| 87 | [M - C₅H₁₁]⁺ |
| 57 | [CH₃CH₂CO]⁺ (Base Peak) nih.gov |
| 29 | [CH₃CH₂]⁺ nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an essential tool for confirming the structure of this compound. chemicalbook.comspectrabase.com Both ¹H NMR and ¹³C NMR spectra are used for this purpose.
The ¹H NMR spectrum of this compound displays distinct signals for the different protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals correspond to the unique chemical environment of each proton. For example, the protons on the carbon adjacent to the ester oxygen (the -OCH₂- group) will appear at a different chemical shift than the protons of the terminal methyl group on the hexyl chain.
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the nine carbon atoms present in this compound.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Formic acid |
| Hexan-2-yl propionate |
| This compound |
| Linalyl propionate |
Advanced Sample Preparation Techniques
The accurate analysis of this compound, especially in complex matrices, often necessitates sophisticated sample preparation techniques to isolate and concentrate the analyte before instrumental analysis.
Solid-Phase Microextraction (SPME) for Volatile Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and rapid sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds like this compound. mdpi.comresearchgate.net This method is based on the partitioning of analytes between the sample matrix and a stationary phase coated on a fused-silica fiber. researchgate.net For volatile analysis, the headspace SPME (HS-SPME) mode is commonly employed, where the fiber is exposed to the vapor phase above the sample. mdpi.com This approach protects the fiber from non-volatile matrix components. mdpi.com
The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. nih.gov Common fiber coatings include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). nih.gov The choice of fiber depends on the polarity and volatility of the target analyte. Following extraction, the analytes are thermally desorbed from the fiber in the injection port of a gas chromatograph (GC) for separation and detection. researchgate.net SPME has been successfully applied to the analysis of various compounds in diverse matrices, including food, beverages, and personal care products. mdpi.comnih.gov
Headspace Analysis for Aroma Profiling
Headspace analysis is a crucial technique for the characterization of the aroma profile of various samples, including those containing this compound. This method involves the analysis of the volatile compounds present in the gas phase (headspace) in equilibrium with a solid or liquid sample. gcms.cz Static headspace analysis involves taking a sample of the equilibrated headspace and directly injecting it into a GC. gcms.cz Dynamic headspace analysis, also known as purge-and-trap, involves passing an inert gas through the sample to purge the volatile compounds, which are then trapped on an adsorbent material before being thermally desorbed for GC analysis.
Headspace analysis is particularly valuable for determining the composition of flavor and fragrance compounds in consumer products. gcms.cz The technique is advantageous as it requires minimal sample preparation and avoids the introduction of non-volatile matrix components into the analytical system. nih.gov The concentration of an analyte in the headspace is dependent on its partial pressure and the nature of the sample matrix. gcms.cz This technique has been used to identify numerous volatile esters, including ethyl acetate (B1210297) and ethyl propionate, in various samples. nih.govtandfonline.com
Derivatization Strategies for Enhanced Detectability
Derivatization in gas chromatography involves chemically modifying an analyte to improve its chromatographic properties, such as volatility and thermal stability, or to enhance its detectability by a specific detector. gcms.cz While this compound itself is sufficiently volatile for GC analysis, derivatization strategies are more commonly applied to the precursor molecules, such as the corresponding carboxylic acid (propionic acid) and alcohol (hexanol), during its synthesis or in metabolic studies.
Esterification is a primary derivatization method used for carboxylic acids. gcms.czsigmaaldrich.com This can be achieved using reagents like boron trifluoride (BF₃) in methanol (B129727) or butanol, which converts the carboxylic acid to its corresponding methyl or butyl ester. researchgate.netrestek.com Another common approach is alkylation, which can be performed using reagents like tetrabutylammonium (B224687) hydroxide (B78521) (TBH). researchgate.net For alcohols, silylation is a widely used derivatization technique, employing reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (B98337) (TMS) ethers. restek.com These derivatization reactions render polar functional groups more amenable to GC analysis, leading to improved peak shape and sensitivity. sigmaaldrich.com
Applications of Hexyl Propionate in Research and Development
Research as a Chemical Intermediate and Solvent
Development of New Materials and Formulations
Hexyl propionate (B1217596) is recognized for its solvent properties, which are beneficial in the formulation of various industrial products such as paints, coatings, and adhesives. Its capacity to dissolve a broad spectrum of substances while maintaining a low toxicity profile makes it a compelling alternative to more hazardous solvents. chemimpex.com This multifunctionality and effectiveness highlight its relevance in both academic research and commercial applications. chemimpex.com Furthermore, its stability and solvency characteristics contribute to its utility in general chemical formulations. chemicalbull.com
Biomedical and Pharmaceutical Research Applications
Studies on Topical Formulations (e.g., Skin Care)
In the realm of skin care, hexyl propionate is incorporated into topical formulations like lotions and creams, where it imparts emollient properties that enhance skin feel and texture. chemimpex.com Its pleasant aroma also makes it a common additive in shampoos, lotions, and body creams. chemicalbull.com
Research has investigated cosmetic formulations containing propionate derivatives for their anti-aging effects. For instance, a cosmetic prototype formulation, which included retinyl propionate alongside 4-hexylresorcinol and niacinamide, was evaluated in both ex vivo and clinical studies for its efficacy in reversing molecular and clinical features of photoaging. researchgate.netnih.govresearchgate.netresearchgate.net
Key Findings from Topical Formulation Studies:
| Study Type | Formulation Applied | Duration | Key Observations | Citation |
| Ex Vivo | Cosmetic formulation (4-hexylresorcinol, retinyl propionate, niacinamide) | 3 days | Modulation of pathways associated with skin rejuvenation; reversal of a consensus skin aging gene signature. | researchgate.netnih.govresearchgate.netresearchgate.net |
| Clinical | Cosmetic formulation vs. 0.02% tretinoin | 16 weeks (face), 1 week (forearms) | Clinically improved overall appearance of photoaging, crow's feet, lines, wrinkles, and pores; caused less skin irritation compared to tretinoin. | researchgate.netnih.govresearchgate.netresearchgate.net |
These studies involved gene expression and histological analyses of skin tissues, demonstrating the formulation's ability to modulate gene expression associated with skin rejuvenation. researchgate.netnih.govresearchgate.netresearchgate.net The clinical improvements observed suggest that such cosmetic formulations, including propionate derivatives, may offer a well-tolerated and effective alternative for addressing the visual signs of photoaging. researchgate.netnih.govresearchgate.netresearchgate.net
Research on Biological Markers
This compound has been identified as a naturally occurring compound in certain fruits, including apples (Malus pumila), Asian pears (Pyrus pyrifolia), and sweet cherries (Prunus avium). hmdb.ca Its presence in these food sources suggests its potential as a biological marker for their consumption. hmdb.ca The compound contributes to the fruity, green, and melon-like taste and aroma profiles of these fruits. hmdb.ca
Potential in Drug Delivery Systems and Formulations
While not directly cited as a primary active component in drug delivery systems for therapeutic agents, the inherent properties of this compound, such as its low volatility and stability, are advantageous for its inclusion in various formulations. chemimpex.com These characteristics are crucial for ensuring the long-lasting scent retention in perfumes and personal care products where it is commonly utilized. chemimpex.comchemicalbull.com The stability and compatibility of this compound with other ingredients make it a suitable component for developing stable and effective formulations, which could be a foundational aspect for its potential consideration in more complex drug delivery systems, particularly those applied topically.
Regulatory Science and Safety Assessments for Hexyl Propionate in Research
Toxicological Investigations and Safety Profiles
Toxicological studies provide critical data for understanding the potential hazards associated with chemical compounds. For hexyl propionate (B1217596), assessments have covered acute and chronic exposure, as well as irritation, sensitization, genotoxicity, and carcinogenicity.
Acute toxicity studies for hexyl propionate indicate a low hazard profile. The oral median lethal dose (LD50) in rats is reported to be greater than 5,000 mg/kg. chemicalbook.comchemsrc.com Similarly, the dermal LD50 in rabbits is documented as greater than or equal to 5,000 mg/kg, suggesting it is presumed non-toxic via the dermal route. chemicalbook.comchemsrc.comvigon.com Information regarding acute inhalation toxicity is noted as incomplete or not known in some safety data sheets. vigon.com
For chronic toxicity, the European Food Safety Authority (EFSA) has referenced subacute, subchronic, chronic, and carcinogenicity studies in their evaluations of flavoring substances, including those in the chemical group to which this compound belongs. thegoodscentscompany.comperflavory.com However, some safety data sheets indicate that data for specific target organ toxicity through repeated exposure are not available. chemicalbook.comadv-bio.com
The acute toxicity data for this compound are summarized in the following table:
| Route of Exposure | Species | LD50 Value | Reference |
| Oral | Rat | > 5000 mg/kg | chemicalbook.comchemsrc.com |
| Dermal | Rabbit | ≥ 5000 mg/kg | chemicalbook.comchemsrc.comvigon.com |
Regarding irritation, this compound has been reported to cause mild skin irritation. vigon.com Conversely, other assessments suggest no irritant effect on the skin or state that the classification criteria for skin corrosion/irritation are not met based on available data. adv-bio.comadv-bio.com For eye contact, direct exposure to this compound may cause temporary or mild eye irritation. vigon.com Some sources also indicate that the classification criteria for serious eye damage/eye irritation are not met. adv-bio.comadv-bio.com
In terms of sensitization, some reports indicate no known sensitizing effects. adv-bio.com However, the EFSA FEEDAP Panel, in its evaluation of chemical group 1 compounds, which includes this compound, prudently considers all substances under assessment as potential irritants to skin, eyes, and the respiratory tract, and as skin sensitizers. europa.euresearchgate.net Other safety data indicate that classification for skin sensitization is not possible due to a partial or complete lack of data. chemicalbook.comvigon.com
Assessments for genotoxicity and carcinogenicity provide crucial insights into a compound's potential to cause genetic damage or cancer. For this compound, some evaluations state that classification for germ cell mutagenicity and carcinogenicity is not possible due to a partial or complete lack of data. chemicalbook.comvigon.com However, other analyses conclude that based on available data, the classification criteria for germ cell mutagenicity and carcinogenicity are not met. adv-bio.com
Furthermore, this compound is not listed by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA) as a carcinogen. chemicalbook.comvigon.comadv-bio.com EFSA also references genotoxicity and carcinogenicity studies in their flavor usage level evaluations. thegoodscentscompany.comperflavory.com
Regulatory Status and Risk Assessment in Research Contexts
The regulatory status of this compound is primarily driven by its use as a food additive and fragrance ingredient. Various international and national bodies have conducted risk assessments to establish guidelines for its safe application.
This compound has been extensively evaluated for its safety as a food additive by prominent regulatory and scientific organizations:
Joint FAO/WHO Expert Committee on Food Additives (JECFA) : this compound, identified by JECFA Flavor Number 144, was evaluated in 1997 during Session 49. JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," deeming its Acceptable Daily Intake (ADI) as acceptable. nih.govnih.govfao.orginchem.orgwho.intnih.gov
European Food Safety Authority (EFSA) : this compound is included in EFSA's Flavouring Group Evaluation 2, Revision 1 (FGE.02). thegoodscentscompany.comperflavory.com The EFSA FEEDAP Panel has assessed compounds within Chemical Group 1, which encompasses this compound, and considers them safe for all animal species at specified use levels as feed flavorings. This assessment also concludes that no safety concerns would arise for consumers from these uses. europa.euresearchgate.net
U.S. Food and Drug Administration (FDA) : In the United States, this compound is recognized as a flavoring agent or adjuvant. It is listed under 21 CFR 172.515 of the Code of Federal Regulations. nih.govfda.gov The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized As Safe (GRAS) with FEMA Number 2576. thegoodscentscompany.comperflavory.comnih.govnih.govfda.govulprospector.comfemaflavor.org
The regulatory status of this compound as a food additive is summarized below:
| Regulatory Body | Evaluation Year/Status | Conclusion/Regulation | Reference |
| JECFA | 1997 (Session 49) | No safety concern at current levels of intake as a flavouring agent; ADI: Acceptable. | nih.govnih.govfao.orginchem.orgwho.intnih.gov |
| EFSA | FGE.02, FEEDAP Panel | Included in evaluations for flavoring substances; considered safe as feed flavoring with no consumer safety concern. | thegoodscentscompany.comperflavory.comeuropa.euresearchgate.net |
| FDA | 21 CFR 172.515, FEMA GRAS | Listed as a flavoring agent/adjuvant; FEMA GRAS (No. 2576). | nih.govfda.govfemaflavor.org |
As a fragrance ingredient, this compound is subject to the safety standards set by the International Fragrance Association (IFRA). It is included in the IFRA Code of Practice, with a recommendation for usage levels up to 4.0000% in the fragrance concentrate. thegoodscentscompany.comperflavory.com this compound is also listed on the IFRA Transparency List, indicating its recognized status as a fragrance ingredient. nih.gov
Compound Names and PubChem CIDs
Environmental Regulations and Research Compliance
Environmental regulations and compliance are critical aspects of managing this compound in research settings, focusing on preventing environmental release and adhering to established regulatory frameworks.
Regulatory Status of this compound
This compound is subject to various national and international chemical inventories and regulations.
| Regulatory Body/Inventory | Status for this compound (Propanoic acid, hexyl ester) | Citation |
| United States Toxic Substances Control Act (TSCA) Inventory | Listed/Active | chemicalbook.comperflavory.comnih.govnih.gov |
| European Chemicals Agency (ECHA) REACH Registered Substance | Active | nih.govnih.gov |
| Australian Inventory of Industrial Chemicals (AICIS) | Listed | nih.govnih.gov |
| New Zealand Environmental Protection Authority (EPA) | May be used under an appropriate group standard | nih.govnih.gov |
| China Catalog of Hazardous Chemicals 2015 | Not Listed | chemicalbook.com |
| Vietnam National Chemical Inventory | Listed | chemicalbook.com |
| FEMA GRAS (Generally Recognized As Safe) | Listed for flavoring substances | perflavory.comthegoodscentscompany.comfemaflavor.org |
Environmental Release and Exposure Assessments
Preventing the environmental release of this compound is a key regulatory and safety concern in research. Researchers must take precautions to prevent leakage or spillage and ensure that the product does not enter drains, sewers, surface water, or ground water chemicalbook.comadv-bio.comsigmaaldrich.comvigon.comvigon.comadv-bio.com.
Regarding environmental fate, this compound is not classified as environmentally hazardous, although this does not preclude potential future considerations vigon.com. While specific degradability data for this product are not always available, some sources suggest it is readily biodegradable vigon.comresearchgate.netresearchgate.net. No other adverse environmental effects, such as ozone depletion, photochemical ozone creation potential, endocrine disruption, or global warming potential, are currently expected from this component vigon.com. For fragrance ingredients, environmental risk assessments often involve comparing the Predicted Environmental Concentration (PEC) to the Predicted No Effect Concentration (PNEC); if the ratio is below one, the material is considered to have negligible environmental risk researchgate.netresearchgate.net.
Waste Management and Disposal Protocols in Research Settings
Proper waste management and disposal protocols are essential for handling this compound in research environments. Disposal of contents and containers must adhere to approved waste disposal plants and comply with local, regional, national, and international regulations sigmaaldrich.comtcichemicals.comvigon.comadv-bio.comtcichemicals.com.
In the event of a spill, the material should be absorbed using liquid-binding materials such as sand, diatomite, acid binders, universal binders, or sawdust adv-bio.com. Contaminated material should then be disposed of as waste adv-bio.com. For larger spills, the flow of the material should be stopped if safe to do so, and the spilled material should be diked where possible. Absorbents like vermiculite, dry sand, or earth can be used, and the absorbed material should be placed into containers. Contaminated wash water should be retained and disposed of appropriately vigon.comvigon.com. It is crucial never to return spills to original containers for reuse vigon.comvigon.com. Contaminated gloves must also be disposed of in accordance with applicable laws and good laboratory practices chemicalbook.com.
Adherence to Global Harmonized System (GHS) for Chemical Safety
Adherence to the Globally Harmonized System (GHS) for chemical safety ensures consistent communication of hazards and safe handling practices for this compound.
GHS Classification and Label Elements
This compound is classified under GHS as a Flammable Liquid, Category 4 adv-bio.comsigmaaldrich.comtcichemicals.comtcichemicals.commu-intel.com.
| GHS Element | Description | Citation |
| Hazard Statement | H227: Combustible liquid | chemicalbook.comadv-bio.comsigmaaldrich.comtcichemicals.comvigon.comtcichemicals.commu-intel.com |
| Pictogram | None | sigmaaldrich.commu-intel.com |
| Signal Word | Warning | chemicalbook.comadv-bio.comsigmaaldrich.comtcichemicals.comvigon.comtcichemicals.commu-intel.com |
GHS Precautionary Statements
Precautionary statements provide guidance on preventing, responding to, storing, and disposing of this compound safely.
| Precautionary Statement Code | Description | Citation |
| P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | chemicalbook.comadv-bio.comsigmaaldrich.comtcichemicals.comvigon.comtcichemicals.com |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | chemicalbook.comadv-bio.comsigmaaldrich.comtcichemicals.comvigon.comtcichemicals.com |
| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction. | chemicalbook.comsigmaaldrich.comtcichemicals.comtcichemicals.com |
| P403 + P235 | Store in a well-ventilated place. Keep cool. | chemicalbook.comsigmaaldrich.comtcichemicals.comtcichemicals.com |
| P501 | Dispose of contents/container to an approved waste disposal plant. | chemicalbook.comsigmaaldrich.comtcichemicals.comvigon.comadv-bio.comtcichemicals.com |
| P273 | Avoid release to the environment. | adv-bio.com |
Q & A
Q. What are the established methods for synthesizing hexyl propionate, and how can reaction conditions be optimized for academic research purposes?
this compound is typically synthesized via esterification of propionic acid with hexanol, using acid catalysts (e.g., sulfuric acid) under reflux conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature control (80–100°C), and catalyst concentration (0.5–2% w/w). Post-synthesis, purification via fractional distillation or column chromatography is recommended. Analytical validation using gas chromatography-mass spectrometry (GC/MS) confirms structural integrity . For reproducibility, document all variables (e.g., reaction time, solvent purity) as per NIH preclinical reporting guidelines .
Q. How is this compound identified and quantified in complex matrices such as plant extracts or reaction mixtures?
GC/MS is the gold standard for identification, leveraging retention indices (e.g., RT 11.53) and mass spectral libraries (e.g., NIST) . Quantification requires calibration curves with internal standards (e.g., deuterated analogs). For plant extracts, solid-phase microextraction (SPME) minimizes volatile loss, while reaction mixtures may employ headspace sampling. Report detection limits, recovery rates, and matrix effects to ensure analytical rigor .
Q. What analytical techniques are most effective for characterizing this compound's chemical structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features (e.g., ester carbonyl at ~170 ppm). Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (C=O stretch at 1740 cm⁻¹). Purity assessment combines chromatographic methods (HPLC/GC) with Karl Fischer titration for moisture content. Detailed protocols must specify instrument parameters (e.g., column type, flow rate) to enable replication .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve discrepancies in reported physicochemical properties (e.g., solubility parameters) of this compound across literature sources?
Discrepancies often arise from impurities or measurement techniques. Address this by:
- Standardizing purity : Use ≥99% pure this compound (CAS 2445-76-3) and verify via chromatographic peak integration .
- Controlling experimental conditions : Conduct solubility studies at fixed temperatures (25°C ± 0.1) using gravimetric or spectrophotometric methods.
- Statistical validation : Apply ANOVA to compare datasets and identify outliers, ensuring compliance with error propagation guidelines .
Q. How can researchers design robust sampling protocols to account for this compound's volatility during experimental analysis?
Volatility necessitates closed-system handling (e.g., sealed vials, inert atmospheres). For subsampling:
Q. How do researchers evaluate the thermal stability of this compound under different storage conditions, and what methodological considerations are critical for reproducibility?
Accelerated stability studies under ICH guidelines involve:
- Temperature/humidity chambers : Test degradation at 40°C/75% RH over 6 months.
- Analytical endpoints : Monitor ester hydrolysis via pH shifts or free propionic acid quantification.
- Kinetic modeling : Use Arrhenius equations to predict shelf life, ensuring data aligns with Arrhenius plots (R² >0.95). Report deviations from linearity as evidence of non-thermal degradation pathways .
Contradiction Analysis and Methodological Pitfalls
Q. How should researchers address conflicting data on this compound's ecological toxicity in academic studies?
- Source evaluation : Compare test organisms (e.g., Daphnia magna vs. algae) and exposure durations.
- Dose normalization : Express toxicity as LC50 (mg/L) with 95% confidence intervals.
- Meta-analysis : Use PRISMA guidelines to aggregate data, highlighting heterogeneity via I² statistics. Discrepancies may arise from matrix effects (e.g., organic carbon content in aquatic tests) .
Q. What are the critical considerations for ensuring reproducibility in this compound-based formulations (e.g., emulsions or drug delivery systems)?
- Phase behavior studies : Map ternary diagrams (this compound/water/surfactant) to identify stable regions.
- Process validation : Document shear rates, mixing times, and temperature profiles during emulsification.
- Quality-by-design (QbD) : Use factorial designs to assess critical material attributes (e.g., droplet size distribution) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
